

Commercial availability of 4-(1-Aminoethyl)benzonitrile hydrochloride

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Compound of Interest

Compound Name: 4-(1-Aminoethyl)benzonitrile hydrochloride

Cat. No.: B3176836

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An In-depth Technical Guide to the Commercial Availability of **4-(1-Aminoethyl)benzonitrile Hydrochloride**

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Chiral Building Block

4-(1-Aminoethyl)benzonitrile hydrochloride is a chiral amine building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a primary amine on a benzylic stereocenter and a synthetically versatile nitrile group, makes it a valuable precursor for a wide array of complex molecular targets. The nitrile moiety can serve as a key pharmacophore, acting as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups, a strategy frequently employed in drug design.^{[1][2]} This guide provides a comprehensive analysis of the commercial landscape for **4-(1-Aminoethyl)benzonitrile hydrochloride**, offering insights into supplier evaluation, quality control, and strategic applications to empower researchers in their procurement and experimental workflows.

Core Chemical and Physical Properties

A foundational understanding of the compound's properties is critical for its effective use. As a chiral compound, it is commercially available as individual enantiomers, (R) and (S), and occasionally as the racemic mixture. Each form has a distinct CAS number, which is crucial for accurate procurement.

Property	Description
Chemical Name	4-(1-Aminoethyl)benzonitrile hydrochloride
Synonyms	(R/S)-alpha-Amino-p-tolunitrile hydrochloride
CAS Numbers	(R)-enantiomer: 911372-78-6[3] (S)-enantiomer: 911372-80-0[4][5][6] Racemic: 1177316-44-7[7]
Molecular Formula	C ₉ H ₁₁ CIN ₂ [3][5][6]
Molecular Weight	182.65 g/mol [4][5][6]
Typical Appearance	White to off-white or pale cream crystalline solid/powder.
Purity (Typical)	Commercially available in purities ranging from 95% to >99%. [3][4][8]
Storage Conditions	Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperatures range from 2-8°C to room temperature, often under an inert atmosphere. [3][8]

Commercial Availability and Supplier Analysis

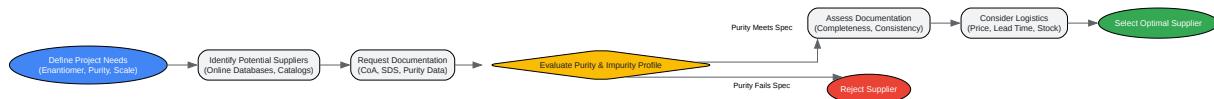
4-(1-Aminoethyl)benzonitrile hydrochloride is readily available from a multitude of chemical suppliers, catering primarily to the research and development sector. The choice of supplier should be a deliberate process, weighing factors such as enantiomeric purity, batch-to-batch consistency, available documentation (Certificate of Analysis, SDS), and lead times. Below is a comparative summary of offerings from various vendors.

Supplier	Enantiomer Offered	CAS Number	Purity	Available Pack Sizes
Bide Pharmatech	(R)	911372-78-6	95+%	250 mg
ChemUniverse	(S)	911372-80-0	97%	100 mg, 250 mg, 1 g
CHIRALEN	(R)	911372-78-6	99%	100 mg, 250 mg, 1 g, 5 g
Fluorochem	Racemic	1177316-44-7	Not specified	100 mg, 250 mg, 1 g, 5 g
Appchem	(S)	911372-80-0	Not specified	Quote-based

Note: This table is a representative sample and not exhaustive. Pricing and stock levels are subject to change. All listed products are generally intended for research and development purposes only.[\[9\]](#)

Workflow for Supplier Qualification

Selecting the right supplier is a critical step that can impact experimental outcomes and project timelines. The following decision-making workflow is recommended.

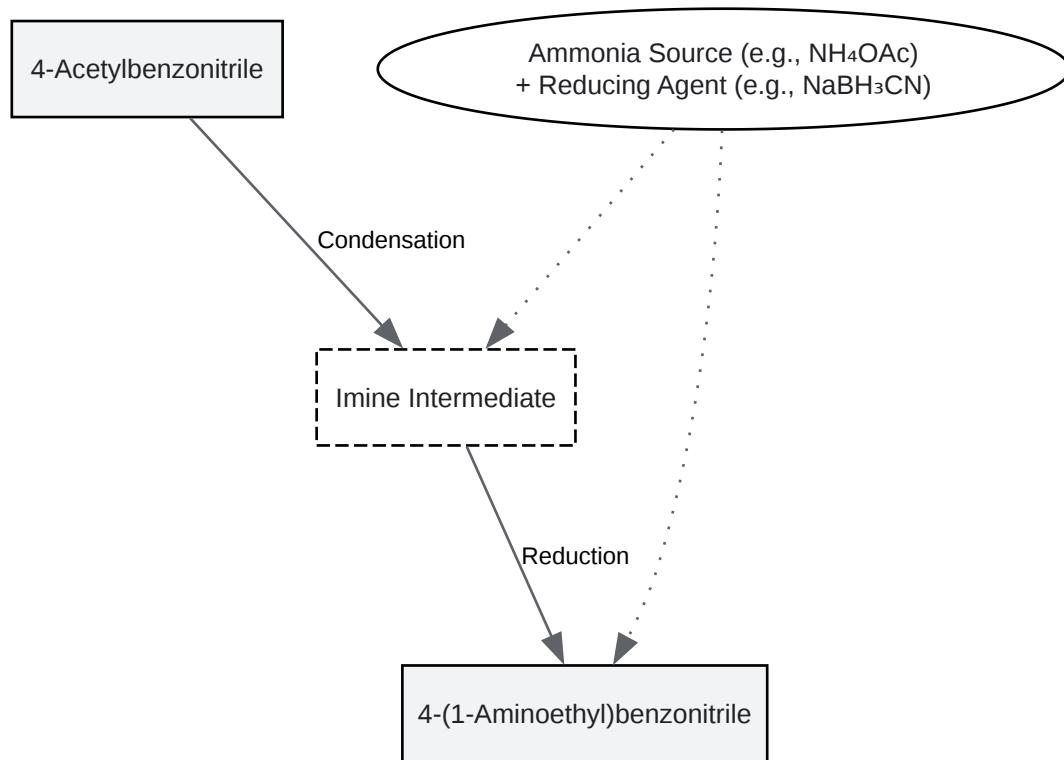


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Caption: Supplier qualification decision workflow.

Synthetic Context and Potential Impurities

Understanding the synthetic origin of a building block provides insight into potential impurities. A common route to 4-(1-Aminoethyl)benzonitrile is the reductive amination of 4-acetylbenzonitrile.



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Caption: Reductive amination synthesis pathway.

This process can introduce impurities such as unreacted starting material (4-acetylbenzonitrile), the corresponding secondary amine, or the alcohol byproduct from ketone reduction. Awareness of these possibilities is crucial when developing analytical methods for quality control. A published method utilizes a Cp^*Ir catalyst with ammonium formate and acetic acid to achieve this transformation with high yield.[10]

Applications in Drug Discovery and Chemical Biology

The benzonitrile motif is a privileged structure in medicinal chemistry.[11] It is found in over 30 approved pharmaceutical agents and serves various roles, from a metabolically stable polar

group to a key binding element that interacts with biological targets.[\[1\]](#)

- Kinase Inhibition: The nitrile group is often used in kinase inhibitors to form critical hydrogen bonds in the ATP-binding pocket.
- Enzyme Inhibition: As a bioisostere for a carbonyl group, the para-substituted nitrile is essential for the activity of non-steroidal aromatase inhibitors like Fadrozole, used in cancer therapy.[\[1\]](#)
- α -Amino Nitriles: This specific structural class has been successfully developed as reversible inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV) for the treatment of diabetes.[\[1\]](#)
- Synthetic Handle: 4-(Aminomethyl)benzonitrile hydrochloride (a close structural analog) has been used to synthesize fluorescent-labeled bisbenzamidines for biomedical studies and to modify alginate hydrogels for cell engineering applications.[\[12\]](#)

The presence of a chiral amine center in 4-(1-Aminoethyl)benzonitrile allows for the stereospecific synthesis of drug candidates, which is critical for optimizing potency and reducing off-target effects.

Quality Control and Experimental Protocols

Independent verification of a starting material's identity and purity is a cornerstone of scientific integrity. The following protocols provide a framework for in-house validation.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative assessment of purity and detects potential impurities.

- System: A standard HPLC system with UV detection.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.

- Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.
- Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Structural Confirmation by 1 H Nuclear Magnetic Resonance (NMR)

1 H NMR confirms the chemical structure of the compound.

- Solvent: Deuterated methanol (CD_3OD) or Dimethyl sulfoxide ($DMSO-d_6$).
- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of the deuterated solvent.
- Expected Spectrum (in CD_3OD , approximate shifts):
 - ~7.8 ppm (d, 2H): Aromatic protons ortho to the nitrile group.
 - ~7.6 ppm (d, 2H): Aromatic protons meta to the nitrile group.
 - ~4.6 ppm (q, 1H): Methine proton (CH) adjacent to the amine and aromatic ring.
 - ~1.7 ppm (d, 3H): Methyl protons (CH_3).
- The amine protons (NH_2) may appear as a broad singlet or may exchange with the solvent.

Protocol 3: Safety and Handling Procedures

Adherence to safety protocols is mandatory. Information is derived from representative Safety Data Sheets (SDS).[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[\[13\]](#)[\[15\]](#)
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[\[14\]](#)[\[15\]](#) Avoid contact with skin and eyes.[\[15\]](#) Wash hands thoroughly after handling.[\[13\]](#)[\[14\]](#)
- First Aid (General):
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[\[14\]](#)
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[\[14\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[\[13\]](#)[\[14\]](#)
 - Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[\[13\]](#)[\[14\]](#)
- Disposal: Dispose of contents and container in accordance with local, state, and federal regulations.

Conclusion

4-(1-Aminoethyl)benzonitrile hydrochloride is a commercially accessible and highly valuable chiral building block for drug discovery and development. Its utility is rooted in the strategic combination of a chiral primary amine and a versatile benzonitrile moiety. While numerous suppliers offer this compound, researchers must conduct thorough due diligence, including the evaluation of purity, documentation, and logistics, to ensure the quality and consistency of their starting materials. The implementation of in-house analytical verification and strict adherence to safety protocols are paramount for successful and reproducible scientific outcomes. As the

demand for stereochemically complex and novel therapeutics continues to grow, the importance of such strategic building blocks in the medicinal chemist's toolkit is set to increase.

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